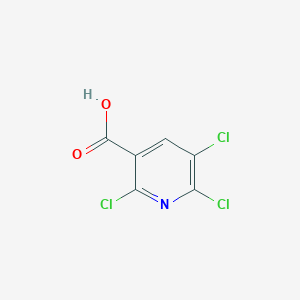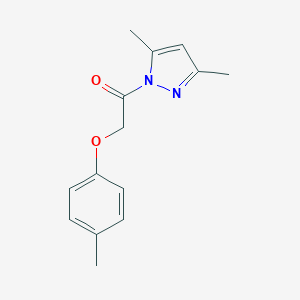
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMAP or pyrazole and is used in various research applications due to its ability to interact with biological systems. In
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole is not fully understood. However, it is known to interact with various biological systems, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of GABA receptors and inhibit the activity of acetylcholinesterase.
Biochemical and Physiological Effects
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole in lab experiments is its ability to interact with various biological systems. This makes it a versatile tool for studying biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Synthesemethoden
The synthesis of 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole involves the reaction of 4-methylphenol with acetic anhydride to form 4-methylacetophenone. This intermediate is then reacted with hydrazine hydrate to form 4-methyl-3-phenyl-1,2-diazole. Finally, the compound is acetylated with acetic anhydride to form 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole has been used in various research applications due to its ability to interact with biological systems. It has been used in the development of new drugs, as a ligand for receptors, and as a tool for studying biological processes.
Eigenschaften
CAS-Nummer |
75129-60-1 |
|---|---|
Produktname |
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole |
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-13(7-5-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
XKNHJFNUEUVAJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
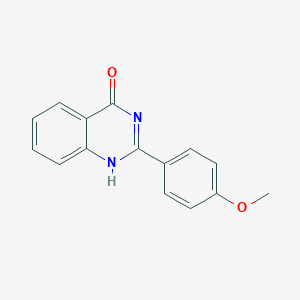


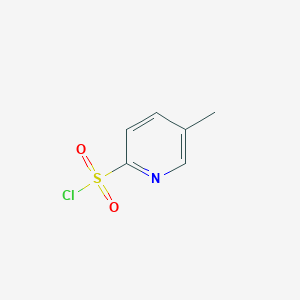
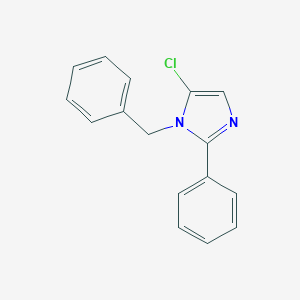

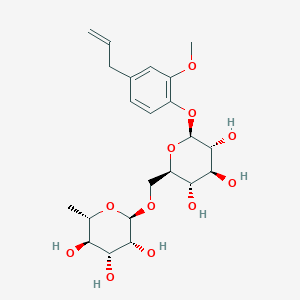
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
